ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate
Description
Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one core substituted with a 4-fluorophenyl group, a methyl group, and an ethyl benzoate ester. This structure combines aromatic, heterocyclic, and ester functionalities, which are common in pharmaceuticals targeting kinases or other enzymes due to their ability to engage in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C25H19FN4O3 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
ethyl 4-[5-(4-fluorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzoate |
InChI |
InChI=1S/C25H19FN4O3/c1-3-33-25(32)17-6-10-19(11-7-17)29-13-12-21-20(24(29)31)14-27-23-22(15(2)28-30(21)23)16-4-8-18(26)9-5-16/h4-14H,3H2,1-2H3 |
InChI Key |
VBDXUXJAHBQFME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate typically involves multi-step reactions starting from readily available precursors. One common approach is to begin with the synthesis of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which can be achieved through the cyclization of appropriate pyrazole and pyridine derivatives . The key steps in the synthesis include:
Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a β-ketoester under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then reacted with a pyridine derivative to form the fused pyrazolopyridine ring system.
Functionalization: The resulting pyrazolopyridine is further functionalized by introducing the fluorophenyl group and the benzoate ester through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving pyrazolopyridine derivatives.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate involves its interaction with specific molecular targets in the body. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the literature, focusing on synthetic methods , physicochemical properties , and structural motifs .
Structural Analogues with Pyridazine and Isoxazole Substituents
Compounds I-6230 , I-6232 , I-6273 , I-6373 , and I-6473 () share the ethyl benzoate backbone but differ in heterocyclic substituents. For example:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
- I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate.
Key Differences :
- The target compound’s pyrazolo-pyrido-pyrimidinone core is more complex than the pyridazine or isoxazole rings in these analogues.
- The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated aryl groups in I-6230–I-6473.
Oxazolo[4,5-b]pyridine Derivatives
The compound methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate () shares a fused heterocyclic system (oxazolo-pyridine) but lacks the pyrimidinone ring and fluorine substitution.
- Synthetic Yield: 88% for the oxazolo-pyridine derivative vs.
- Spectral Data: The oxazolo-pyridine’s IR spectrum shows C=O (1707 cm⁻¹) and C=N (1603 cm⁻¹) stretches, whereas the target compound’s pyrimidinone would exhibit a distinct C=O stretch near 1650–1700 cm⁻¹.
Fluorinated Piperazine-Pyrimidinone Derivatives
European Patent Application compounds (), such as 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one, share a pyrazolo-pyrimidinone core but incorporate fluorinated piperazine groups instead of a benzoate ester.
- Bioactivity Implications : Fluorine in both the target compound and these derivatives likely improves membrane permeability and metabolic stability.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a similar ester-rich structure but with a nitro group and cyano substitution.
- Melting Point : 243–245°C () vs. unreported for the target compound.
- Synthetic Accessibility : Lower yield (51% for ) suggests greater synthetic challenges compared to the oxazolo-pyridine derivative (88% yield).
Table 1: Comparative Overview of Key Compounds
Biological Activity
Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
Structural Overview
The compound features a unique molecular structure that includes:
- Benzoate moiety : This portion contributes to the compound's chemical reactivity.
- Pyrazolo-pyrido-pyrimidine framework : This heterocyclic structure is known for its significant biological activities.
The molecular formula is characterized by a molecular weight of approximately 397.40 g/mol, which positions it within a class of compounds often associated with anticancer and anti-inflammatory properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs frequently exhibit significant anticancer activities. This compound may inhibit key kinases involved in cancer progression. Specifically, studies on pyrazolo derivatives have shown strong inhibition of the Pim-1 kinase, which is implicated in various cancers. The inhibition of Pim-1 can lead to reduced cell proliferation and increased apoptosis in cancer cells .
The mechanism of action for this compound likely involves:
- Binding to Kinases : The compound may interact with specific kinases like Pim-1 and Flt-3, leading to their inhibition. This interaction disrupts signaling pathways that promote cell survival and proliferation.
- Induction of Apoptosis : By inhibiting these kinases, the compound can promote apoptosis in cancerous cells, enhancing its potential as an anticancer agent .
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. These studies typically assess:
- Cell Viability : The ability of the compound to reduce cell viability in treated cultures.
- Colony Formation Assays : Evaluating the compound's effectiveness in preventing colony formation by cancer cells at submicromolar concentrations.
Results from these assays suggest that the compound exhibits potent anticancer activity comparable to existing therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities and selectivity profiles of this compound compared to other pyrazolo derivatives:
| Compound | Target Kinase | Inhibition (% at 1 µM) | Cell Line Efficacy | Remarks |
|---|---|---|---|---|
| Ethyl 4-[...]-benzoate | Pim-1 | >95% | High | Promotes apoptosis |
| Compound A (Pim-1 inhibitor) | Pim-1 | >98% | Moderate | Selective for Pim-1 |
| Compound B (Flt-3 inhibitor) | Flt-3 | >90% | Low | Less selective |
Case Studies
Several case studies highlight the therapeutic potential of pyrazolo derivatives:
- Pim Kinase Inhibition : A study demonstrated that specific pyrazolo derivatives could inhibit Pim kinases effectively, leading to decreased phosphorylation of BAD protein, a known regulator of apoptosis. The lead compounds showed significant selectivity against a panel of oncogenic kinases, indicating a favorable safety profile for future drug development .
- Antitumor Activity : Another investigation into pyrazolo derivatives revealed their ability to significantly reduce tumor size in xenograft models when administered at appropriate dosages. These findings support the potential use of ethyl 4-[...]-benzoate as a lead compound in anticancer drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
